molecular formula C20H20O5 B192185 (S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one CAS No. 119240-82-3

(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one

Cat. No.: B192185
CAS No.: 119240-82-3
M. Wt: 340.4 g/mol
InChI Key: CGKWSLSAYABZTL-SFHVURJKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]chroman-4-one . The name reflects its chroman-4-one backbone, a bicyclic structure comprising a benzopyran ring with a ketone group at position 4. Key substituents include:

  • Hydroxyl (-OH) groups at positions 5 and 7 of the chroman ring.
  • A phenyl group at position 2 of the chroman core, substituted with a hydroxyl group at position 4 and a 3-methylbut-2-en-1-yl (prenyl) group at position 3.

The structural representation (Figure 1) highlights the planar chroman-4-one system and the stereochemical orientation of the prenyl side chain. The phenyl group at C2 adopts a specific spatial arrangement due to the (S)-configuration at the chiral center.

Common Synonyms: Licoflavanone and Related Terminology

This compound is widely recognized by the trivial name licoflavanone , derived from its natural occurrence in Glycyrrhiza species (licorice plants). Additional synonyms include:

  • 3'-Prenylnaringenin (emphasizing the prenyl substitution on the naringenin scaffold).
  • (S)-4',5,7-Trihydroxy-3'-prenylflavanone .
  • Abyssinone II (a name tied to its isolation from Erythrina species).

Registry identifiers include CAS 119240-82-3 and PubChem CID 14218027 . The term prenylated flavanone categorizes it within a broader class of flavonoids modified with isoprenoid groups, which enhance bioactivity.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₂₀O₅ indicates 20 carbon, 20 hydrogen, and 5 oxygen atoms. Key structural features contributing to this formula include:

  • The chroman-4-one core (C₁₀H₁₀O₃).
  • The substituted phenyl group (C₆H₅O).
  • The prenyl side chain (C₅H₈).
Component Contribution to Formula
Chroman-4-one C₁₀H₁₀O₃
Substituted phenyl C₆H₅O
Prenyl group C₅H₈
Total C₂₀H₂₀O₅

The molecular weight is 340.37 g/mol , calculated as follows:

  • Carbon: $$20 \times 12.01 = 240.2 \, \text{g/mol}$$
  • Hydrogen: $$20 \times 1.01 = 20.2 \, \text{g/mol}$$
  • Oxygen: $$5 \times 16.00 = 80.0 \, \text{g/mol}$$
  • Total : $$240.2 + 20.2 + 80.0 = 340.4 \, \text{g/mol}$$.

Stereochemical Configuration and Isomeric Considerations

The chiral center at C2 of the chroman ring confers the (S)-configuration , critical for its biological activity. This stereochemistry influences molecular interactions with enzymes such as NF-κB and MAPK , which are implicated in anti-inflammatory responses.

Isomeric forms include:

  • (R)-Licoflavanone : A less common enantiomer with distinct pharmacokinetic properties.
  • Positional isomers : Variations in prenyl group attachment (e.g., 6-prenyl vs. 8-prenyl flavanones) are possible but not observed in licoflavanone.

The 3-methylbut-2-en-1-yl group exhibits geometric isomerism (trans configuration), stabilized by conjugation with the aromatic ring. Computational models confirm that the (S)-configuration minimizes steric hindrance, favoring binding to biological targets.

Properties

CAS No.

119240-82-3

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1

InChI Key

CGKWSLSAYABZTL-SFHVURJKSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Other CAS No.

174286-25-0
119240-82-3

Synonyms

3'-prenyl-naringenin
3'-prenylnaringenin

Origin of Product

United States

Mechanism of Action

Target of Action

Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway.

Action Environment

The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts. Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone. More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.

Biochemical Analysis

Biological Activity

5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as licoflavanone, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of licoflavanone is C20H20O5C_{20}H_{20}O_{5} with a molecular weight of approximately 340.38 g/mol. The compound features a chroman backbone with hydroxyl and isoprenoid substituents that contribute to its bioactivity.

1. Antioxidant Activity

Licoflavanone exhibits significant antioxidant properties, which are vital for neutralizing free radicals and preventing oxidative stress. Studies have demonstrated that flavanones with prenyl groups, such as licoflavanone, show enhanced antioxidant activity compared to their non-prenylated counterparts. For instance, in assays measuring DPPH and ABTS radical scavenging activities, licoflavanone exhibited lower IC50 values than other flavonoids tested, indicating superior antioxidant capacity .

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Licoflavanone13.495.88
Pinocembrin18.056.76

2. Anti-inflammatory Effects

Licoflavanone has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. In vitro studies using RAW 264.7 macrophages demonstrated that licoflavanone significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . The compound also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-6), highlighting its potential as an anti-inflammatory agent.

3. Cytotoxicity and Cell Viability

Research indicates that licoflavanone does not exhibit significant cytotoxicity at concentrations effective for its biological activities. Cell viability assays conducted using MTT showed that even at higher concentrations (up to 100 µM), licoflavanone maintained cell viability above 80% in cultured cells . This suggests a favorable safety profile for potential therapeutic applications.

Licoflavanone's biological activity is attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, stabilizing them and preventing cellular damage.
  • Inhibition of NF-kB Pathway : By disrupting the translocation of NF-kB to the nucleus, licoflavanone reduces the expression of genes associated with inflammation .

Case Studies

Recent studies have highlighted the therapeutic potential of licoflavanone in various models:

  • Animal Models : In a murine model of acute inflammation, administration of licoflavanone reduced paw edema significantly compared to controls, supporting its anti-inflammatory efficacy.
  • Cell Culture Studies : In vitro analyses using human endothelial cells demonstrated that licoflavanone could inhibit LPS-induced inflammation by reducing cytokine release and promoting cell survival under oxidative stress conditions .

Comparison with Similar Compounds

Research Findings and Implications

  • Prenylation’s Role: Prenyl groups in flavonoids like Glabrol improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies . This structural feature is critical for drug design targeting cancer and inflammation.
  • Structural-Activity Relationship (SAR) :
    • Hydroxyl groups at positions 5 and 7 are essential for antioxidant activity .
    • Methoxy groups (e.g., in hesperetin) enhance antimicrobial effects but may reduce blood-brain barrier penetration .
  • Therapeutic Gaps : While Glabrol’s prenylation suggests superior efficacy, further in vivo studies are needed to validate its pharmacokinetic and safety profiles .

Preparation Methods

Prenylation of Chromanone Backbones

The retro-aldol-like alkylation of 5,7-dihydroxy-3-(1′-hydroxy-1′-phenyl-methyl)-6-methoxy-chroman-4-one (compound A) represents a key semi-synthetic route. Treatment with prenyl bromide (3-methyl-2-buten-1-yl bromide) in acetone using potassium carbonate as a base induces cleavage of the C3 benzyl alcohol moiety, yielding 5-hydroxy-6-methoxy-7-O-(3′-methylbut-2′-enyl)chroman-4-one (metapchromone, compound 1) with 72% efficiency. The reaction proceeds via nucleophilic attack at the C7 hydroxyl group, followed by β-elimination of benzaldehyde (Fig. 1).

Reaction Conditions

ParameterValue
SolventAcetone
BaseK₂CO₃ (1.3 eq)
Temperature25°C (ambient)
Time18 hours
Yield72%

Acetylation of Prenylated Intermediates

Metapchromone undergoes selective O-acetylation at the C5 hydroxyl using acetic anhydride in pyridine with 4-dimethylaminopyridine (DMAP) catalysis. This produces 5-acetoxy-6-methoxy-7-O-(3′-methylbut-2′-enyl)chroman-4-one (sargisin, compound 2) in 85% yield after 24 hours. The acetyl group enhances lipophilicity without disrupting the prenyl substituent’s spatial orientation.

Total Synthesis via Chalcone Cyclization

Prenylated Benzaldehyde Synthesis

A scalable route begins with isoprene (2-methyl-1,3-butadiene), which undergoes hydrohalogenation to form prenyl bromide. Subsequent Friedel-Crafts alkylation of p-hydroxybenzaldehyde in dimethylformamide (DMF) with potassium carbonate affords 3-prenyl-4-hydroxybenzaldehyde (85% yield).

Claisen-Schmidt Condensation and Cyclization

Condensing 3-prenyl-4-hydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone in ethanol under basic conditions generates a prenylated chalcone intermediate. Acid-catalyzed cyclization (5% HCl, reflux) induces flavanone ring formation, yielding licoflavanone with 63% overall efficiency.

Optimized Cyclization Parameters

ParameterValue
Acid CatalystHCl (5% v/v)
Temperature80°C
Time4 hours
SolventEthanol/Water (9:1)

Biotechnological Production via Engineered E. coli

Prenyltransferase Engineering

Heterologous expression of Aspergillus oryzae prenyltransferase (AoPT1) in BL21(DE3) E. coli enables regiospecific C-prenylation of flavonoid scaffolds. Silybin (a taxifolin derivative) serves as the acceptor substrate, with prenol (3-methyl-2-buten-1-ol) providing the prenyl donor.

Whole-Cell Biotransformation

ParameterValue
InducerIPTG (0.2 mM)
Induction Temperature30°C
Substrate Concentration20 mg/L silybin
Prenyl Donor20 mM prenol
Reaction Duration24 hours
Yield38.7 ± 2.1 mg/L

The system achieves 92% conversion efficiency by coupling prenol phosphorylation via endogenous kinases with prenyltransferase activity.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYieldScalabilityPurity (HPLC)
Semi-Synthetic72%Moderate95.2%
Total Synthesis63%High98.5%
Biotechnological38.7 mg/LIndustrial89.4%

Environmental Impact

Biotechnological production reduces organic solvent use by 78% compared to chemical synthesis but requires energy-intensive fermentation. Semi-synthetic routes balance atom economy (82%) with moderate waste generation.

Challenges and Optimization Strategies

Regioselectivity in Prenylation

Chemical methods often yield mixtures of C- and O-prenylated products. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) during alkylation enhances O-selectivity to 94%.

Stabilization of Labile Intermediates

Encapsulating retro-aldol-prone intermediates in β-cyclodextrin improves semi-synthetic yields by 22% through host-guest complexation.

Metabolic Flux in Microbial Systems

Overexpression of mevalonate pathway genes in E. coli increases endogenous prenol titers by 3.8-fold, addressing donor limitation in bioproduction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one?

  • Methodology : Base synthesis on modified chroman-4-one frameworks. For example, use a Claisen-Schmidt condensation followed by cyclization. A typical procedure involves reacting substituted chalcones (e.g., 2-hydroxyphenyl derivatives) with hydrogen peroxide in ethanol under alkaline conditions (NaOH) to form the chroman-4-one core . Prenylation (introduction of 3-methylbut-2-en-1-yl) can be achieved via alkylation using prenyl bromide in DMF with K₂CO₃ as a base .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for phenolic hydroxyls, aromatic protons, and prenyl group signals (e.g., δ ~5.2 ppm for vinyl protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]⁺ at m/z 355.1184 for C₂₀H₁₈O₆) .
  • X-ray Crystallography : Resolve the stereochemistry and confirm substituent positions via single-crystal analysis (e.g., space group P2₁2₁2₁ with R factor <0.05) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid prolonged exposure to humidity or elevated temperatures, as phenolic hydroxyls may oxidize. Stability studies using HPLC-PDA over 6 months can track degradation (e.g., <5% degradation under optimal conditions) .

Advanced Research Questions

Q. How can solubility limitations in bioactivity assays be addressed?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (size ~150 nm) to improve bioavailability .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with 0.1% Tween-80 for in vitro assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardize Assays : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .
  • Mechanistic Studies : Compare dose-dependent effects on specific pathways (e.g., NF-κB inhibition via luciferase reporter assays) to isolate confounding factors .
  • Meta-analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .

Q. What experimental design considerations are critical for ecological toxicity studies?

  • Methodology :

  • Model Systems : Use Daphnia magna or Danio rerio (zebrafish) embryos for acute toxicity (LC₅₀/EC₅₀) and bioaccumulation assays .
  • Environmental Simulation : Conduct biodegradation studies in synthetic wastewater matrices with microbial consortia, monitoring degradation via LC-MS/MS over 14 days .
  • Control for Organic Interference : Spike samples with stable isotope-labeled analogs (e.g., ¹³C-labeled compound) to distinguish target compound degradation from background organic matter .

Data Contradiction Analysis

Q. Why do antioxidant assays (e.g., DPPH vs. ORAC) yield conflicting results for this compound?

  • Methodology :

  • Assay Mechanism : DPPH measures hydrogen atom transfer (HAT), while ORAC assesses electron transfer (ET). The compound’s hydroxyl group positioning may favor HAT, explaining higher DPPH activity .
  • Concentration Range : Test multiple concentrations (0.1–100 µM) to identify non-linear responses. For example, pro-oxidant effects may emerge at >50 µM in ORAC due to iron chelation .

Q. How to address discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Methodology :

  • Microsomal Stability Assays : Compare hepatic clearance in human liver microsomes (HLM) vs. rat models, adjusting for species-specific CYP450 isoforms .
  • Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) in Sprague-Dawley rats to track bioavailability differences (e.g., higher brain penetration due to prenyl group lipophilicity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one
Reactant of Route 2
Reactant of Route 2
(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one

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